N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide is a complex organic compound that features a naphthalene sulfonamide moiety linked to a pyridazinone ring through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Linking the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the pyridazinone intermediate is reacted with a suitable propyl halide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the propyl-substituted pyridazinone with naphthalene-2-sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone ring or the sulfonamide group, leading to the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: Its unique structure could be exploited in the design of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide Derivatives: Compounds with similar sulfonamide linkages but different substituents on the naphthalene ring.
Pyridazinone Derivatives: Compounds with variations in the substituents on the pyridazinone ring.
Uniqueness
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)naphthalene-2-sulfonamide is unique due to the specific combination of the naphthalene sulfonamide and pyridazinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17-7-3-10-18-20(17)12-4-11-19-24(22,23)16-9-8-14-5-1-2-6-15(14)13-16/h1-3,5-10,13,19H,4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEQNHCKFVKBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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